
2,6-Ditert-butyl-4-methoxyphenol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butyl-4-methoxyphenol;propanoic acid is a phenolic antioxidant compound. It is known for its ability to inhibit lipid peroxidation, making it useful in various applications such as protecting cosmetics, drugs, and foods from oxidative degradation . The compound has a molecular formula of C15H24O2 and a molecular weight of 236.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Ditert-butyl-4-methoxyphenol can be synthesized through the alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 2,6-Ditert-butyl-4-methoxyphenol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Ditert-butyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2,6-Ditert-butyl-4-methoxyphenol has a wide range of scientific research applications:
Mécanisme D'action
The antioxidant mechanism of 2,6-Ditert-butyl-4-methoxyphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets lipid radicals in biological membranes, interrupting the chain reaction of lipid peroxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Ditert-butyl-4-methylphenol:
2,5-Ditert-butyl-4-methoxyphenol: A structural isomer with comparable antioxidant properties.
Uniqueness
2,6-Ditert-butyl-4-methoxyphenol is unique due to its methoxy group, which enhances its solubility in organic solvents and its effectiveness as an antioxidant in various applications .
Propriétés
Numéro CAS |
73198-88-6 |
|---|---|
Formule moléculaire |
C18H30O4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-methoxyphenol;propanoic acid |
InChI |
InChI=1S/C15H24O2.C3H6O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6;1-2-3(4)5/h8-9,16H,1-7H3;2H2,1H3,(H,4,5) |
Clé InChI |
TUPWFXHPKJGPHQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
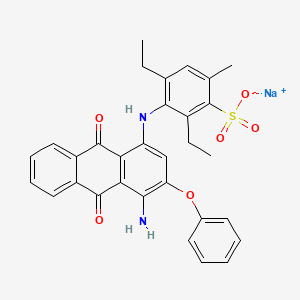
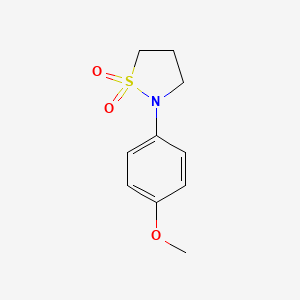

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)

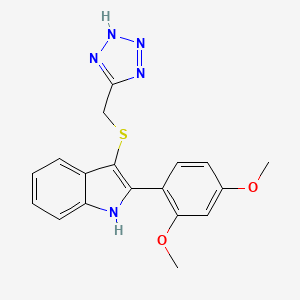
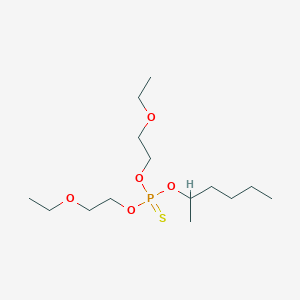

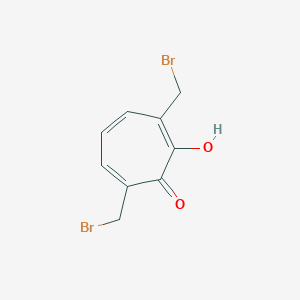
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
